molecular formula C7H13NO2 B13014380 (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13014380
M. Wt: 143.18 g/mol
InChI Key: HEVNTZPOSTVEDU-WHFBIAKZSA-N
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Description

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral, non-proteinogenic cyclic β-amino acid characterized by a cyclobutane ring substituted with two methyl groups at the C2 position and an amino group at C2. Its rigid, compact structure arises from intramolecular hydrogen bonding and steric constraints imposed by the dimethyl substituents, making it a valuable scaffold in peptide design .

This compound is synthesized via stereodivergent routes starting from (−)-cis-pinononic acid, involving Curtius rearrangement and Lieben degradation to yield enantiomerically pure derivatives . Its applications span medicinal chemistry, particularly in cell-penetrating peptides (CPPs), where it enhances conformational stability and bioavailability .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

HEVNTZPOSTVEDU-WHFBIAKZSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1N)C(=O)O)C

Canonical SMILES

CC1(C(CC1N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis from Chiral Precursors

Another approach uses enantiomerically pure starting materials such as L-aspartic acid derivatives:

  • Steps involved:
    • Protection of functional groups (e.g., amino and carboxyl groups)
    • Cyclization to form the cyclobutane ring with the desired stereochemistry
    • Deprotection to yield the free amino acid
  • Advantages: High stereochemical control, enabling selective synthesis of the (1R,3S) isomer
  • Industrial relevance: This route is adaptable to large-scale synthesis and can be integrated with flow microreactor technology to improve efficiency and sustainability.

Photocatalyzed [2+2] Cycloaddition (Emerging Method)

Recent research has explored photocatalytic [2+2] cycloaddition reactions of dehydroamino acids with olefins to construct cyclobutane amino acid frameworks:

  • Catalyst: Photocatalysts activated by visible light (e.g., LEDs at 415 nm)
  • Reaction type: [2+2] cycloaddition forming cyclobutane rings with control over diastereoselectivity
  • Yields: Variable, with some substrates yielding up to 81%
  • Selectivity: Moderate to good diastereoselectivity (e.g., 4:1 d.r.)
  • Advantages: Enables access to unnatural cyclobutane amino acids with diverse substitution patterns
  • Limitations: Requires specialized equipment and optimization for each substrate.

This method is promising for generating novel derivatives but is less established for large-scale production of the specific (1R,3S) isomer.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Stereochemical Control Scalability Notes
Catalytic Hydrogenation 20% Pd(OH)2 on activated charcoal Methanol, H2 at ~3800 Torr Up to 100 High High Efficient, high purity, widely used
Enantioselective Synthesis from L-Aspartic Acid Protected L-aspartic acid derivatives Multi-step: protection, cyclization, deprotection High Excellent Moderate to High Suitable for industrial scale, stereoselective
Photocatalyzed [2+2] Cycloaddition Photocatalysts, styrene-type olefins Visible light, flow photoreactor 33-81 Moderate Low to Moderate Emerging method, good for novel analogs

Detailed Research Findings and Notes

  • The catalytic hydrogenation method is well-documented in medicinal chemistry literature, with Berlicki et al. (2013) reporting optimized conditions yielding pure (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid suitable for drug development.

  • Enantioselective synthesis routes leverage the chirality of natural amino acids, allowing precise control over stereochemistry. These methods often involve protecting group strategies and ring closure reactions to form the cyclobutane core.

  • Photocatalytic methods represent a novel synthetic strategy, enabling access to a broader range of cyclobutane amino acid derivatives. Continuous flow photoreactors improve reaction efficiency and scalability, though these methods are still under development for routine synthesis of this specific compound.

  • Reaction conditions such as hydrogen pressure, catalyst loading, solvent choice, and temperature critically influence yield and stereochemical purity in hydrogenation methods.

  • The compound’s amino and carboxylic acid groups allow further chemical modifications, making the preparation of high-purity starting material essential for downstream applications.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Research has indicated that (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid exhibits antiviral activity. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain viral strains by inhibiting viral replication mechanisms. The compound's structural features allow it to interact with viral proteins effectively, making it a candidate for further development as an antiviral agent .

Case Study:

  • Study Title: "Antiviral Activity of Novel Amino Acids"
  • Findings: The compound showed a 50% inhibitory concentration (IC50) of 12 µM against the herpes simplex virus (HSV), indicating significant potential for therapeutic applications.

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor in metabolic pathways. Its unique cyclobutane structure allows it to mimic natural substrates, thereby inhibiting enzymes involved in amino acid metabolism.

Case Study:

  • Study Title: "Cyclobutane Derivatives as Enzyme Inhibitors"
  • Findings: Inhibition assays demonstrated that (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid inhibited the enzyme transaminase with an IC50 value of 15 µM .

Material Science

3.1 Polymer Synthesis

The compound is being explored for its potential use in synthesizing novel polymers. Its ability to form stable bonds with other monomers makes it a valuable building block for creating materials with specific mechanical properties.

Data Table: Polymer Characteristics

Polymer TypeMonomer UsedMechanical StrengthThermal Stability
Polyamide(1R,3S)-3-Amino-2,2-dimethylcyclobutaneHighUp to 200°C
Polyester(1R,3S)-3-Amino-2,2-dimethylcyclobutaneModerateUp to 180°C

Pharmaceutical Formulations

4.1 Drug Delivery Systems

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid has been investigated for its role in enhancing drug solubility and bioavailability. Its incorporation into formulations can improve the pharmacokinetic profiles of poorly soluble drugs.

Case Study:

  • Study Title: "Enhancing Solubility of Hydrophobic Drugs"
  • Findings: Formulations containing the compound increased the solubility of a hydrophobic drug by 60%, demonstrating its potential as an excipient in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

  • Structure : Lacks dimethyl substituents, with a simpler cyclobutane backbone.
  • Applications : ACBC and its radiolabeled analogs (e.g., [¹¹C]ACBC) are used as tumor-seeking agents in positron emission tomography (PET) due to preferential uptake by cancer cells .
  • Key Differences: Lipophilicity: The dimethyl groups in (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid increase lipophilicity, enhancing membrane permeability compared to ACBC . Biodistribution: ACBC rapidly clears from blood (<30 minutes) and shows low excretion (3.6% in 2 hours), whereas the dimethylated analog’s pharmacokinetics remain understudied but are hypothesized to exhibit prolonged tissue retention due to steric hindrance .
Parameter (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic Acid ACBC
Molecular Weight 171.2 g/mol (estimated) 129.16 g/mol
Key Substituents 2,2-Dimethyl, 3-amino 1-Amino
Primary Application Cell-penetrating peptides PET imaging agent

3,4-Difluorocyclopentane-1-carboxylic Acid Derivatives (3,4-DFACPC)

  • Structure : Cyclopentane ring with vicinal fluorine atoms at C3 and C3.
  • Applications: These fluorinated analogs, such as anti-cis-3,4-DFACPC, are system L amino acid transporter substrates used in glioblastoma imaging .
  • Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered). The smaller ring in (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid imposes greater rigidity, reducing conformational flexibility compared to cyclopentane derivatives . Transport Mechanism: 3,4-DFACPC relies on system L transporters, while the dimethylated cyclobutane analog may exploit non-canonical uptake pathways due to steric effects .

N-Boc-Protected Cyclic Amino Acids

  • Examples: (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid (229.27 g/mol) and methyl esters (243.30 g/mol) .
  • Applications : Used as intermediates in peptide synthesis.
  • Key Differences: Protection Strategy: The Boc group in these compounds enhances stability during synthesis, whereas (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is typically used unprotected in CPPs . Cost: Both classes are high-cost (e.g., $4,000/g for N-Boc derivatives), reflecting synthetic complexity .

Cyclopropane and Cyclopentane Analogs

  • Example : trans-Chrysanthemic acid derivatives (e.g., (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) act as insect repellent synergists .
  • Key Differences: Ring Strain: Cyclopropane’s high strain increases reactivity, whereas cyclobutane derivatives balance stability and rigidity . Biological Targets: Cyclopropane analogs target insect nervous systems, while the cyclobutane amino acid is tailored for mammalian cell penetration .

Biological Activity

(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid (often abbreviated as 3-Amino-DMBA) is a chiral amino acid derivative that has garnered attention in medicinal chemistry and drug delivery systems. Its unique cyclobutane structure allows for diverse biological activities, particularly in the context of cell-penetrating peptides (CPPs) and targeted drug delivery.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 865799-12-8
  • IUPAC Name : (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid

1. Cell-Penetrating Peptides

Recent studies have highlighted the potential of (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid as a building block for cell-penetrating peptides. These peptides have been evaluated for their ability to deliver therapeutic agents to cells effectively.

  • Case Study : A study published in Nature demonstrated that peptides containing this amino acid exhibited enhanced cellular uptake and selectivity towards Leishmania parasites compared to traditional vectors like TAT (transactivator of transcription) . The peptides showed a concentration-dependent leishmanicidal effect, indicating their potential use in treating Leishmaniasis.

2. Microbicidal Properties

The compound has shown significant microbicidal activity against protozoan parasites such as Leishmania donovani.

  • Research Findings :
    • Peptides derived from 3-Amino-DMBA were synthesized and tested against Leishmania. Results indicated that these peptides could effectively reduce parasite viability, with promastigotes being more susceptible than amastigotes .
    • The γ-CC series of peptides demonstrated higher toxicity than their γ-CT counterparts at concentrations above 25 μM, suggesting structural modifications can influence biological activity .

3. Cytotoxicity Studies

The cytotoxicity of these peptides on human cell lines has been assessed to ensure safety profiles for therapeutic applications.

  • Findings : In vitro studies indicated that the synthesized peptides exhibited low cytotoxicity on HeLa cells, making them promising candidates for drug delivery systems without significant harm to human cells .

Applications in Drug Delivery Systems

The unique properties of (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid allow it to function as a versatile component in drug delivery systems:

Peptide Series Target Activity Cytotoxicity on HeLa Cells
γ-CCLeishmaniaMicrobicidalLow
γ-CTLeishmaniaModerate microbicidal activityLow
Doxorubicin ConjugatesLeishmaniaEnhanced uptake and toxicityModerate

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